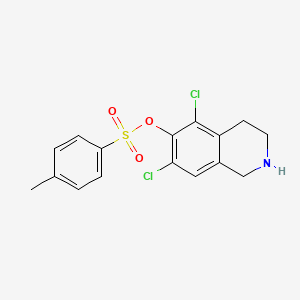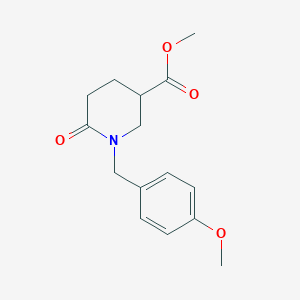
2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine is an organic compound that features a difluorophenyl group and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzene and pyrrolidine.
Reaction Conditions: The reaction may involve nucleophilic substitution where the pyrrolidine ring is introduced to the difluorobenzene under basic conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could potentially modify the difluorophenyl group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups to the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine would involve its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group might enhance binding affinity, while the pyrrolidine ring could influence the compound’s pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine
- 2-(2,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)ethanamine
Uniqueness
The presence of the difluorophenyl group in 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine may confer unique properties such as increased metabolic stability and specific binding interactions compared to its analogs.
Propriétés
Formule moléculaire |
C12H16F2N2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-(2,5-difluorophenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H16F2N2/c13-9-3-4-11(14)10(7-9)12(8-15)16-5-1-2-6-16/h3-4,7,12H,1-2,5-6,8,15H2 |
Clé InChI |
CLYKXGWKSBKPPK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(CN)C2=C(C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11816933.png)


![[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate](/img/structure/B11816953.png)





![Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate](/img/structure/B11817026.png)

![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)


